molecular formula C8H8O5 B3045583 Methyl 2,3,5-trihydroxybenzoate CAS No. 110361-76-7

Methyl 2,3,5-trihydroxybenzoate

Cat. No. B3045583
M. Wt: 184.15 g/mol
InChI Key: IVQFXTVSPXRACF-UHFFFAOYSA-N
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Description

“Methyl 2,3,5-trihydroxybenzoate” is also known as “Methyl 3,4,5-trihydroxybenzoate” or "Methyl gallate" . It is a bioactive derivative of gallic acid . This compound is known to possess various pharmacological properties such as antioxidant, anti-inflammatory, apoptotic, and immunomodulatory .


Synthesis Analysis

“Methyl 2,3,5-trihydroxybenzoate” has been synthesized in the lab. For instance, a study produced nanocomposites (NCs) using carboxy methyl cellulose (CMC) as the interface, embedded with zinc oxide (ZnO) and the anti-cancer agent "Methyl 2,3,5-trihydroxybenzoate" .


Molecular Structure Analysis

The molecular formula of “Methyl 2,3,5-trihydroxybenzoate” is C8H7O5 . Its average mass is 183.139 Da and its monoisotopic mass is 183.029892 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2,3,5-trihydroxybenzoate” are not detailed in the search results, it’s worth noting that this compound is used in the synthesis of nanocomposites, indicating its reactivity .

Scientific Research Applications

Crystal Structure Analysis

  • Molecular Structure : The crystal structure of Methyl Gallate is composed of planar molecules with hydroxyl groups that function as hydrogen bond donors and acceptors, forming a three-dimensional hydrogen-bonded network (Bebout & Pagola, 2009).

Antiviral Properties

  • Herpes Viruses : Methyl Gallate shows high activity against herpes viruses, with significant inhibitory effects on Herpes Simplex Virus type 2 (HSV-2) in monkey kidney cells (Kane, Menna, Sung, & Yeh, 1988).

Chemical and Industrial Applications

  • Chemical Synthesis : Methyl Gallate can be synthesized from gallic acid and has applications as an additive in natural rubber composites, showing potential as a secondary accelerator and antioxidant (Zidan, El-Sabbagh, & Abdelkareem, 2021).
  • Chemical Industry : It is widely used in biological, medical, and chemical industries. The recent progress and future developments in the application of gallic acid were highlighted (Zhong Chong-mao, 2010).

Antioxidant and Neuroprotective Effects

  • Neuroprotection : Methyl Gallate demonstrates neuroprotective effects against oxidative damage in human neuroblastoma cells, mitigating oxidative stress and inhibiting apoptosis (Cai et al., 2016).

Antimicrobial and Antifungal Activities

  • Antifungal Activity : Isolated from Paenibacillus elgii, Methyl 2,3-dihydroxybenzoate shows significant antifungal activity against various plant pathogens, suggesting its potential as a biofungicide in plant disease management (Lee et al., 2017).

Synthesis and Evaluation in Organic Chemistry

  • Organic Synthesis : Methyl Gallate and its derivatives have been synthesized and evaluated for various applications, including as fungicides and in liquid-crystalline phases (Ahluwalia, Jolly, & Tehim, 1982).

Safety And Hazards

“Methyl 2,3,5-trihydroxybenzoate” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

methyl 2,3,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,9-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQFXTVSPXRACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552917
Record name Methyl 2,3,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,5-trihydroxybenzoate

CAS RN

110361-76-7
Record name Methyl 2,3,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RA Hill, GS Macaulay, WS MacLachlan - Journal of the Chemical …, 1987 - pubs.rsc.org
The synthesis of (E)-2,3,5-trihydroxyphenylprop-1-ene (2) and its 4-chloro-(3), 6-chloro-(4), and 4,6-dichloro- derivatives (5) is described. The routes involve the key intermediates, …
Number of citations: 7 pubs.rsc.org
YM ZHOU - Chinese Pharmaceutical Journal, 2019 - pesquisa.bvsalud.org
OBJECTIVE: To study the phenolic constituents from Caesalpinia decapetala (Roth) Alston. METHODS: The ethanol crude extract of C. decapetala was fractionalized by using …
Number of citations: 0 pesquisa.bvsalud.org
Y Chen, YJ Wei, N Jiang, HM Ge, RH Jiao… - Journal of Natural …, 2022 - ACS Publications
Spirocitromycetin, an antiosteoporotic polyketide bearing a unique spirocycle, was characterized from a human mucus sputum-derived Penicillium velutinum. Its structure and absolute …
Number of citations: 1 pubs.acs.org
JC Evans - 1987 - search.proquest.com
The development of a synthetic strategy aimed at the total synthesis of fredericamycin A has been described. A number of model compounds related to fredericamycin A have been …
Number of citations: 0 search.proquest.com
N Sreenivasan - 1989 - lib.unipune.ac.in
CHAPTERI Page 1 CHAPTERI SYNTHETIC STUDIES TOWARDS A KEY SYNTHON FOR THE TOTAL SYNTHESIS OF FREDERICAMYCIN A Page 2 CHAPTERI SECTION A: …
Number of citations: 0 lib.unipune.ac.in
S Patil, S Deshmukh - 2023 - researchgate.net
Caesalpinia decapetala (Roth) Alston is an understudied plant with significant ethnobotanical promise. The species is grown as a hedge plant, because of its attractive yellow-coloured …
Number of citations: 0 www.researchgate.net

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